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Compound of Interest

Compound Name: 1,1,3,3-Tetramethylcyclopentane

Cat. No.: B13799976 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1,1,3,3-
tetramethylcyclopentane, a saturated monocyclic hydrocarbon. The document presents

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with the methodologies for their acquisition. This information is crucial for the structural

elucidation, identification, and quality control of this compound in research and industrial

settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the molecular structure of a compound. For 1,1,3,3-tetramethylcyclopentane, both ¹H and ¹³C

NMR spectra are essential for confirming its unique symmetric structure.

¹H NMR Spectroscopy
The proton NMR spectrum of 1,1,3,3-tetramethylcyclopentane is characterized by its

simplicity, which is a direct consequence of the molecule's high degree of symmetry. The

spectrum is expected to show three distinct signals, all of which are singlets due to the

absence of adjacent protons for spin-spin coupling.[1][2]

Table 1: Predicted ¹H NMR Spectroscopic Data for 1,1,3,3-Tetramethylcyclopentane
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Signal
Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment

A ~1.05 Singlet 12H 4 x -CH₃

B ~1.35 Singlet 4H
2 x -CH₂- (C2,

C5)

C ~1.55 Singlet 2H 1 x -CH₂- (C4)

Note: The chemical shifts presented are predicted values and may vary slightly in experimental

conditions.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum further corroborates the structure of 1,1,3,3-tetramethylcyclopentane.

Due to the molecular symmetry, the spectrum displays a limited number of signals, each

corresponding to a unique carbon environment. A reference to the ¹³C NMR spectrum can be

found on PubChem, which indicates its availability on SpectraBase.[3]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1,1,3,3-Tetramethylcyclopentane

Signal Chemical Shift (δ, ppm) Assignment

1 ~30.5 -C(CH₃)₂- (C1, C3)

2 ~31.0 -CH₃

3 ~48.0 -CH₂- (C2, C5)

4 ~50.0 -CH₂- (C4)

Note: The chemical shifts presented are predicted values and may vary slightly in experimental

conditions.

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of an alkane like 1,1,3,3-
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tetramethylcyclopentane is characterized by the presence of C-H stretching and bending

vibrations. The spectrum is available on the NIST WebBook.[4][5][6]

Table 3: IR Absorption Bands for 1,1,3,3-Tetramethylcyclopentane

Wavenumber (cm⁻¹) Intensity Assignment

2950 - 2850 Strong
C-H stretch (from -CH₃ and -

CH₂-)

1465 Medium C-H bend (from -CH₂-)

1365 Medium C-H bend (from -CH₃)

~1380 and ~1365 Weak Gem-dimethyl group splitting

Mass Spectrometry (MS)
Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions. The

electron ionization (EI) mass spectrum of 1,1,3,3-tetramethylcyclopentane provides

information about its molecular weight and fragmentation pattern, which can be used for

structural confirmation. The mass spectrum is available in the NIST Mass Spectrometry Data

Center and is referenced on PubChem.[3]

Table 4: Mass Spectrometry Data for 1,1,3,3-Tetramethylcyclopentane

m/z Relative Intensity Possible Fragment

126 Low [M]⁺ (Molecular Ion)

111 Moderate [M - CH₃]⁺

70 High [C₅H₁₀]⁺

55 High [C₄H₇]⁺

41 Base Peak [C₃H₅]⁺

Experimental Protocols
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The following sections describe generalized experimental methodologies for acquiring the

spectroscopic data presented above.

NMR Spectroscopy
Sample Preparation: A dilute solution of 1,1,3,3-tetramethylcyclopentane is prepared in a

deuterated solvent (e.g., CDCl₃) to a concentration of approximately 5-25 mg/mL. A small

amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift

referencing (δ = 0.00 ppm). The solution is then transferred to a 5 mm NMR tube.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series or similar,

operating at a proton frequency of 300 MHz or higher) is used.

¹H NMR Acquisition: The spectrum is acquired using a standard single-pulse experiment. Key

parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an

acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-

noise ratio.

¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence (e.g.,

zgpg30). Key parameters include a 30-degree pulse angle, a relaxation delay of 2-5 seconds,

and a larger number of scans (e.g., 128 to 1024) due to the lower natural abundance and

sensitivity of the ¹³C nucleus.

IR Spectroscopy
Sample Preparation: For a liquid sample like 1,1,3,3-tetramethylcyclopentane, the spectrum

can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or

sodium chloride (NaCl) salt plates.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used. The instrument is

purged with dry air or nitrogen to minimize interference from atmospheric water and carbon

dioxide.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample

is then placed in the beam path, and the sample spectrum is recorded. The final absorbance or

transmittance spectrum is generated by ratioing the sample spectrum against the background
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spectrum. A typical spectrum is recorded over the range of 4000 to 400 cm⁻¹ with a resolution

of 4 cm⁻¹.

Mass Spectrometry
Sample Introduction: For a volatile compound like 1,1,3,3-tetramethylcyclopentane, sample

introduction is typically performed using a gas chromatography (GC) system coupled to the

mass spectrometer (GC-MS). This allows for the separation of the analyte from any impurities

before it enters the ion source.

Ionization: Electron ionization (EI) is the standard method. The sample molecules are

bombarded with a beam of electrons with a typical energy of 70 eV, causing ionization and

fragmentation.

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or

time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection: An electron multiplier or other suitable detector records the abundance of each ion.

The resulting data is plotted as a mass spectrum, showing the relative intensity of each ion as

a function of its m/z value.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 1,1,3,3-tetramethylcyclopentane.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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